molecular formula C26H16N2O7 B3512282 8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID

8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID

Cat. No.: B3512282
M. Wt: 468.4 g/mol
InChI Key: XZDLIKPEIIXKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a tribenzo-dioxocine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the tribenzo-dioxocine core This core can be synthesized through a series of condensation reactions involving aromatic aldehydes and ketones

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic substitution reactions may involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Its potential as a therapeutic agent could be explored, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets. The nitroanilino group may interact with enzymes or receptors, modulating their activity. The tribenzo-dioxocine core could facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    8-[(4-FLUOROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID: This compound has a similar structure but with a fluorine atom instead of a nitro group.

    8-[(4-NITROPHENYL)AMINO]CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID: Similar structure with a different substitution pattern on the aromatic ring.

Uniqueness

The presence of the 3-nitroanilino group in 8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID provides unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

12-[(3-nitrophenyl)carbamoyl]-8,15-dioxatetracyclo[14.4.0.02,7.09,14]icosa-1(20),2,4,6,9(14),10,12,16,18-nonaene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O7/c29-25(27-15-6-5-7-16(12-15)28(32)33)19-13-23-24(14-20(19)26(30)31)35-22-11-4-2-9-18(22)17-8-1-3-10-21(17)34-23/h1-14H,(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDLIKPEIIXKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3OC4=C(O2)C=C(C(=C4)C(=O)O)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 2
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 3
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 4
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 5
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 6
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.